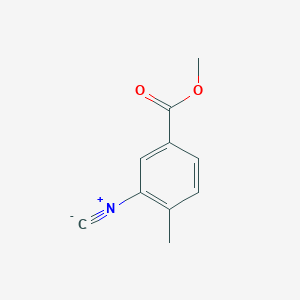

Methyl 3-isocyano-4-methylbenzoate

Description

Methyl 3-isocyano-4-methylbenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid and features an isocyano group attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

methyl 3-isocyano-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-4-5-8(10(12)13-3)6-9(7)11-2/h4-6H,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWKWPONSPJGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-isocyano-4-methylbenzoate can be synthesized through various methods. One common approach involves the reaction of 3-amino-4-methylbenzoic acid with phosgene to form the corresponding isocyanate, which is then esterified with methanol to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isocyano-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The isocyano group can be oxidized to form a corresponding isocyanate.

Reduction: The compound can be reduced to form an amine derivative.

Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of isocyanate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Organic Synthesis

Methyl 3-isocyano-4-methylbenzoate serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in multicomponent reactions (MCRs), such as the Passerini reaction, where it can react with aldehydes and carboxylic acids to form valuable intermediates.

Table 1: Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts isocyano to isocyanate derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Forms amine derivatives | Palladium on carbon, lithium aluminum hydride |

| Substitution | Nucleophilic substitution to form substituted benzoates | Amines, alcohols in the presence of a base |

Medicinal Chemistry

The compound's derivatives are being explored for their potential therapeutic properties. Research indicates that this compound can inhibit specific enzymes and modulate receptor activity, leading to implications in drug development.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound induces apoptosis in cancer cell lines through caspase activation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 10 | Caspase-3 activation |

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

These findings suggest that this compound could be developed into a novel anticancer agent.

The biological activity of this compound has been attributed to its ability to interact with biomolecules. The isocyano group facilitates covalent bonding with nucleophilic sites on proteins, potentially altering their function.

Mechanisms of Action :

- Enzyme Inhibition : Covalent modification of active sites.

- Receptor Modulation : Interaction with cell surface receptors influencing signaling pathways.

Toxicological Studies

Toxicological assessments indicate that exposure to this compound can lead to respiratory distress and systemic effects in animal models. Studies have shown significant pulmonary changes upon inhalation exposure.

Table 3: Toxicological Effects Observed

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 10 | Mild respiratory distress |

| 30 | Severe necrosis and inflammation |

These results highlight the importance of safety measures when handling this compound.

Mechanism of Action

The mechanism of action of methyl 3-isocyano-4-methylbenzoate involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive and can form stable intermediates with different molecular targets. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Methyl 3-cyano-4-methylbenzoate: Similar structure but with a cyano group instead of an isocyano group.

Methyl 3-amino-4-methylbenzoate: Contains an amino group instead of an isocyano group.

Methyl 3-nitro-4-methylbenzoate: Features a nitro group instead of an isocyano group.

Uniqueness: Methyl 3-isocyano-4-methylbenzoate is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to other functional groups such as cyano, amino, or nitro groups. This unique reactivity makes it a valuable compound in synthetic chemistry for the development of new molecules and materials.

Biological Activity

Methyl 3-isocyano-4-methylbenzoate is a compound of significant interest in medicinal and organic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an isocyano group (-N≡C) attached to a methylbenzoate structure. The presence of the isocyano group is critical for its biological activity, as it can participate in various chemical reactions, leading to the formation of biologically active derivatives.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The isocyano group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways.

This mechanism is similar to other isocyanates, which have been shown to exhibit cytotoxic effects through similar pathways .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, particularly caspase-3, leading to programmed cell death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 10 | Caspase-3 activation |

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Toxicological Studies

Toxicological assessments have indicated that exposure to this compound may lead to respiratory distress and other systemic effects in animal models. Studies involving inhalation exposure revealed significant pulmonary changes, including necrosis of respiratory epithelium and chronic inflammation .

Table 2: Toxicological Effects Observed

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 10 | Mild respiratory distress |

| 30 | Severe necrosis and inflammation |

These results highlight the need for careful handling and further investigation into the safety profile of this compound .

Case Studies

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results demonstrated dose-dependent cytotoxicity with significant apoptosis observed in treated cells .

- Toxicity Assessment in Animal Models : Another study focused on the inhalation toxicity of related isocyanates showed that exposure could lead to severe respiratory conditions, emphasizing the need for understanding the environmental impact and safety measures when using such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.